molecular formula C10H15ClN6 B562873 1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride CAS No. 680622-68-8

1-(2-Amino-7H-purin-6-YL)-1-methyl-pyrrolidinium chloride

Cat. No. B562873
M. Wt: 254.722
InChI Key: LFEKOSLZZLUSLY-UHFFFAOYSA-M
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Patent
US07799524B2

Procedure details

1.0 g (5.9 mmol) 6-Chloroguanine is dissolved in 40 mL DMF at 40° C. After cooling to room temperature, 1.4 mL 1-methylpyrrolidine (13.2 mmol) is added, and the reaction mixture is stirred for 18 h. 2 mL of acetone are added to complete precipitation. The solid is filtered, washed with ether and dried in vacuo, yielding 1.03 g 27 (3.9 mmol, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1]1[NH:2][C:3]2[N:9]=[C:8]([NH2:10])[N:7]=[C:6]([Cl:11])[C:4]=2[N:5]=1.[CH3:12][N:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1.CC(C)=O>CN(C=O)C>[Cl-:11].[NH2:10][C:8]1[N:9]=[C:3]2[C:4]([NH:5][CH:1]=[N:2]2)=[C:6]([N+:13]2([CH3:12])[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1NC2=C(N1)C(=NC(=N2)N)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[Cl-].NC1=NC(=C2NC=NC2=N1)[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.9 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.